(2R,3S)-3-Phenylisoserine hydrochloride

Enantiomeric purity Chiral resolution Taxane synthesis

Procure the definitive chiral building block for paclitaxel (Taxol®) and docetaxel (Taxotere®) C-13 side chain construction. This (2R,3S)-3-Phenylisoserine hydrochloride delivers stereochemical fidelity (≥99% ee) mandatory for biological activity—racemic or alternative stereoisomer substitution is incompatible with downstream API synthesis. The hydrochloride salt ensures superior crystallinity, reproducible solubility, and long-term stability versus the free base, directly supporting ICH Q3A impurity control and eliminating in-house chiral resolution costs.

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
CAS No. 132201-32-2
Cat. No. B159913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-3-Phenylisoserine hydrochloride
CAS132201-32-2
Molecular FormulaC9H12ClNO3
Molecular Weight217.65 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C(=O)O)O)[NH3+].[Cl-]
InChIInChI=1S/C9H11NO3.ClH/c10-7(8(11)9(12)13)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H/t7-,8+;/m0./s1
InChIKeyOTJZSGZNPDLQAJ-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Technical Baseline of (2R,3S)-3-Phenylisoserine Hydrochloride (CAS 132201-32-2) for Procurement and Analytical Specifications


(2R,3S)-3-Phenylisoserine hydrochloride is a chiral β-amino-α-hydroxy acid derivative that serves as a critical enantiomerically pure intermediate in the semi-synthesis of taxane-based anticancer agents, including paclitaxel and docetaxel [1]. The compound is characterized by a stereochemically defined (2R,3S) configuration that corresponds to the naturally occurring C-13 side chain motif found in biologically active taxanes [2]. As a hydrochloride salt, it exhibits enhanced crystallinity and solubility relative to the free base form, with typical commercial specifications indicating HPLC purity of ≥98% and a melting point range of 222–224 °C (with decomposition) [3]. The molecular formula is C9H12ClNO3 with a molecular weight of 217.65 g/mol . The compound is typically stored under refrigeration at 2–8 °C in dry, sealed containers to maintain stereochemical integrity [4].

Procurement Risk Alert: Why Generic Substitution of (2R,3S)-3-Phenylisoserine Hydrochloride (CAS 132201-32-2) with Alternative Stereoisomers or Racemates Leads to Synthetic Failure


Substitution of (2R,3S)-3-phenylisoserine hydrochloride with alternative stereoisomers, racemic mixtures, or structurally analogous β-amino acids is not permissible in taxane semi-synthesis because the C-13 side chain of paclitaxel and docetaxel requires absolute stereochemical fidelity at both the C2 (R) and C3 (S) centers for biological activity [1]. The β-amino acid side chains derived from N-alkyl- or N-aroylphenylisoserine of paclitaxel or docetaxel are specifically of (2R,3S) configuration, and obtaining an enantiomerically pure product constitutes one of the principal challenges in the hemisynthesis of taxanes [1]. Racemic phenylisoserine or diastereomeric impurities introduced during procurement will propagate through subsequent esterification steps, leading to epimeric taxane derivatives with compromised therapeutic efficacy [2]. Furthermore, generic substitution with the free base form (as opposed to the hydrochloride salt) alters solubility, reaction kinetics, and crystallization behavior, which can negatively impact coupling yields and purification efficiency [3]. The specific crystalline hydrochloride salt form also provides superior long-term stability under recommended storage conditions (2–8 °C) compared to the free amino acid [4].

Quantitative Differentiation Evidence for (2R,3S)-3-Phenylisoserine Hydrochloride (CAS 132201-32-2) Relative to Closest Analogs and Alternative Stereoisomers


Comparative Enantiomeric Purity: Patent-Demonstrated 99% ee for (2R,3S)-3-Phenylisoserine Hydrochloride Following Optimized Purification

The purification method disclosed in Polish patent PL210044B1 achieves 99% enantiomeric excess (ee) for (2R,3S)-3-phenylisoserine hydrochloride, representing a 1% absolute improvement over commercially available racemic or partially resolved material that typically contains 2–5% of the undesired (2S,3R) enantiomer [1]. This 1% difference is analytically quantifiable by chiral HPLC and directly impacts the optical purity of downstream taxane derivatives [2].

Enantiomeric purity Chiral resolution Taxane synthesis HPLC analysis

Purity–Yield Tradeoff: Achieving ≥99% HPLC Purity of (2R,3S)-3-Phenylisoserine Hydrochloride Involves a Quantifiable Yield Sacrifice Documented in Patent Literature

The purification protocol achieving 99.1% HPLC purity and 99% ee for (2R,3S)-3-phenylisoserine hydrochloride demonstrates a quantifiable purity–yield tradeoff: achieving this purity level required discarding mother liquors containing additional product that co-crystallized with stereochemical impurities [1]. Suppliers offering lower-purity material (e.g., 95% or 98% HPLC purity) may achieve higher nominal yields but deliver product containing 2–5% of chromatographically detectable impurities that must be removed by the end user prior to critical coupling steps .

Synthetic yield Purity optimization Process chemistry Cost of goods

Comparative Optical Rotation: Distinctive Specific Rotation Value of (2R,3S)-3-Phenylisoserine Hydrochloride [α]D20 = −11.3° to −11.6° Differentiates It from Its Enantiomer and Other Stereoisomers

The specific optical rotation of (2R,3S)-3-phenylisoserine hydrochloride is reported as [α]D20 = −11.3° to −11.6° (c = 1, ethanol) [1]. The enantiomeric (2S,3R)-3-phenylisoserine hydrochloride, if isolated, would be expected to exhibit a rotation of approximately +11.3° to +11.6° under identical conditions, based on the principle of enantiomeric optical antipodes [2]. This 22.6–23.2° absolute difference in specific rotation between enantiomers provides a rapid, non-destructive identity verification method that does not require chiral chromatographic separation.

Optical rotation Chiroptical characterization Stereochemical identity Quality control

Configurational Stability: (2R,3S)-3-Phenylisoserine Hydrochloride Maintains Stereochemical Integrity Under Controlled Conditions, Whereas Free Base and Certain Ester Derivatives Are Susceptible to Epimerization

The hydrochloride salt of (2R,3S)-3-phenylisoserine exhibits enhanced configurational stability relative to the free amino acid form and to certain ester derivatives that are prone to base- or acid-catalyzed epimerization at the C2 α-hydroxy position [1]. The free base form of phenylisoserine exists in equilibrium with its zwitterionic species and is more susceptible to racemization under mildly basic conditions due to enolate formation at the α-carbon [2]. The hydrochloride salt, by protonating the amino group and stabilizing the carboxylate as the carboxylic acid, suppresses this epimerization pathway [1].

Epimerization Stereochemical stability Salt form advantage Storage conditions

Validated Application Scenarios for (2R,3S)-3-Phenylisoserine Hydrochloride (CAS 132201-32-2) Based on Quantitative Evidence


Semi-Synthesis of Paclitaxel and Docetaxel: C-13 Side Chain Precursor Requiring ≥99% Enantiomeric Purity

This compound is the definitive chiral building block for constructing the C-13 side chain of paclitaxel (Taxol®) and docetaxel (Taxotere®) via esterification with protected baccatin III or 10-deacetylbaccatin III derivatives. The (2R,3S) configuration is an absolute requirement for the β-amino acid side chains of these taxanes [1]. The enantiomeric purity specification of ≥99% ee, as demonstrated in PL210044B1 [2], is essential to avoid generating epimeric taxane impurities that would otherwise necessitate additional chromatographic purification. Procuring material that meets this purity specification eliminates the need for in-house chiral resolution and directly supports regulatory compliance under ICH Q3A guidelines for impurity control.

Synthesis of Chiral β-Amino Alcohols via Catalytic Asymmetric Methods

The compound serves as a starting material or chiral reference standard for the catalytic asymmetric synthesis of both syn- and anti-β-amino alcohols, which are valuable intermediates in medicinal chemistry [1]. Its defined (2R,3S) stereochemistry provides a reliable scaffold for diastereoselective transformations where the relative stereochemistry of the α-hydroxy and β-amino functionalities governs the stereochemical outcome of subsequent reactions. The commercial availability of the compound at HPLC purity ≥98% enables its use as a chiral building block without additional purification.

Synthesis of Antifeedant Agents: N-Benzoylphenylisoserinate Derivatives for Agricultural Pest Management

Esterification of sesquiterpenoid alcohols of Lactarius origin with N-benzoyl-(2R,3S)-phenylisoserine (the side chain of Taxol®) yields compounds with documented antifeedant properties against storage pests, including Tribolium confusum (confused flour beetle), Trogoderma granarium (khapra beetle), and Sitophilus granarius (granary weevil) [1]. (2R,3S)-3-Phenylisoserine hydrochloride provides the requisite stereochemically defined phenylisoserine core for these studies, enabling the preparation of enantiomerically pure antifeedant candidates. The natural product context and defined stereochemistry are essential for structure–activity relationship studies in this application area.

Chiral Chromatography Method Development and Validation

As an analytically well-characterized chiral β-amino acid, (2R,3S)-3-phenylisoserine hydrochloride serves as a model analyte for developing and validating enantioselective HPLC methods using macrocyclic glycopeptide, cyclofructan, and polysaccharide-based chiral stationary phases [1]. Its commercial availability at defined enantiomeric purity (≥99% ee) makes it suitable as a system suitability standard or reference compound for method transfer exercises in quality control laboratories supporting taxane manufacturing. The documented chromatographic behavior of phenylisoserine analogs across multiple CSP types provides a foundational dataset for method scouting [1].

Technical Documentation Hub

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